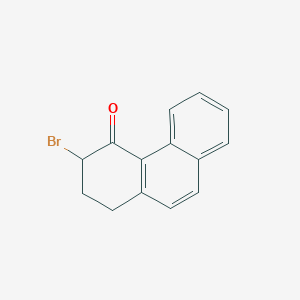

3-bromo-2,3-dihydrophenanthren-4(1H)-one

Description

3-Bromo-2,3-dihydrophenanthren-4(1H)-one (molecular formula C₁₄H₁₁BrO) is a brominated polycyclic aromatic compound with a fused phenanthrene core modified by a ketone group at position 4 and a bromine atom at position 3 . This structure confers unique reactivity and biological activity, positioning it as a key intermediate in pharmaceutical and materials science research. The compound’s synthesis typically involves bromination of phenanthrene derivatives under controlled conditions (e.g., solvent choice, temperature) to optimize yield and purity . Analytical characterization relies on Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography (using programs like SHELXL ).

The bromine atom enhances electrophilic reactivity, enabling nucleophilic substitutions or cross-coupling reactions, while the ketone group facilitates redox transformations .

Properties

CAS No. |

84495-60-3 |

|---|---|

Molecular Formula |

C14H11BrO |

Molecular Weight |

275.14 g/mol |

IUPAC Name |

3-bromo-2,3-dihydro-1H-phenanthren-4-one |

InChI |

InChI=1S/C14H11BrO/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-6,12H,7-8H2 |

InChI Key |

HYZHDJZPJGLJON-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C3C=C2)C(=O)C1Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Brominated Phenanthrenones and Their Properties

Key Differences :

- The bromine atom in 3-bromo-2,3-dihydrophenanthren-4(1H)-one significantly increases electrophilicity compared to the non-brominated parent compound (CAS 778-48-3) .

- Chiral analogs like (3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol exhibit stereospecific interactions with biomolecules, a feature absent in the planar, non-chiral target compound .

Functional Group Variations: Hydroxylated Derivatives

Table 2: Comparison with Hydroxylated Phenanthrenones

| Compound Name | Functional Groups | Biological Activity | Reactivity Profile |

|---|---|---|---|

| 3-Bromo-2,3-dihydrophenanthren-4(1H)-one | Bromine (C3), ketone (C4) | Antiviral (SARS-CoV-2) | Electrophilic substitutions, redox reactions |

| 3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one | Hydroxyl (C3), ketone (C4) | Antioxidant, cholinesterase inhibition | Oxidation to ketones, nucleophilic additions |

| (3R)-3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one | Hydroxyl (C3, R-configuration) | Enzyme inhibition (e.g., AChE) | Stereospecific interactions in drug design |

Key Insights :

- Hydroxyl groups (e.g., in 3-hydroxy derivatives) enhance hydrogen-bonding capacity, improving interactions with enzymes like acetylcholinesterase (AChE), whereas bromine prioritizes halogen bonding and electrophilic reactivity .

Extended Ring Systems: Dihydrobenzo(C)phenanthrenones

Table 3: Comparison with Larger Polycyclic Analogs

Key Contrasts :

- Benzo(C)phenanthrenones exhibit extended conjugation, altering UV-vis absorption and fluorescence properties compared to the simpler phenanthrenone core .

- The dimethylamino group in solvatochromic analogs introduces charge-transfer states absent in the brominated target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.